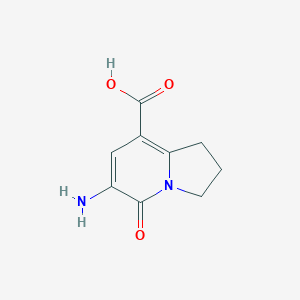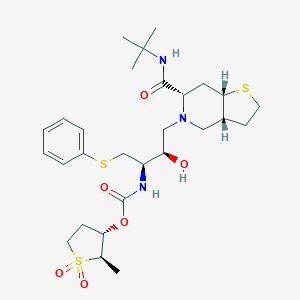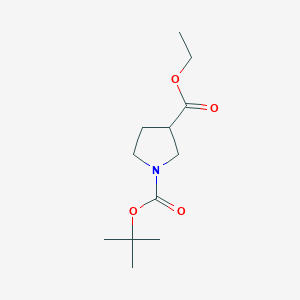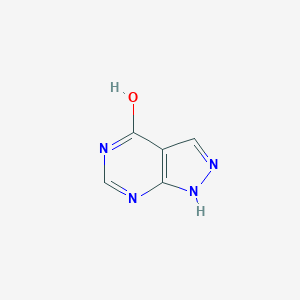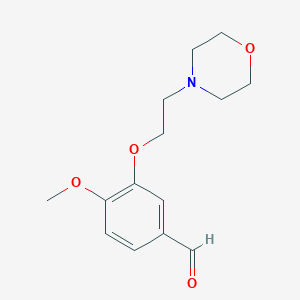
4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Übersicht
Beschreibung
“4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde” is a chemical compound with the CAS Number 186191-09-3 . It has a linear formula of C14 H19 N O4 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C14H19NO4/c1-17-13-3-2-12(11-16)10-14(13)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde” is 265.31 . It’s a solid at room temperature . .Wissenschaftliche Forschungsanwendungen
1. Cancer Research and Therapeutics
Research involving similar compounds, such as the silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones, has demonstrated significant cytotoxic activity against human tumor cells, including lung and breast cancer cell lines. These complexes, which include 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde thiosemicarbazone, have shown promising results in cellular uptake studies and induced cell death features such as apoptosis and mitochondrial membrane depolarization in cancer cells (Silva et al., 2020).
2. Chemical Synthesis and Material Science
The synthesis of various chemicals and materials often involves the use of methoxy substituted benzaldehydes. For example, the synthesis of [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol and its derivatives has been studied for their electrochemical and aggregation properties in organic solvents. These derivatives have potential applications in electronic devices and materials science due to their solubility and non-aggregation behavior in various solvents (Bıyıklıoğlu, 2015).
3. Antimicrobial and Antimutagenic Properties
Compounds like benzaldehyde and its derivatives, including methoxy substituted versions, have been studied for their bio-antimutagenic potential. These compounds, which likely share structural similarities with 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde, have shown to decrease mutation frequencies induced by certain mutagens in bacterial systems. This suggests a potential application in antimicrobial and mutagenicity prevention research (Watanabe et al., 1988).
4. Optical and Nonlinear Optical Applications
Certain methoxy benzaldehydes have been studied for their optical properties, particularly in the field of nonlinear optics. The growth and characterization of crystals like 3-methoxy 4-hydroxy benzaldehyde, which may have structural similarities to 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde, indicate their potential for applications in optical devices and laser technology. These materials have shown promise in areas such as second harmonic generation and optical absorption spectrum studies (Venkataramanan et al., 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-13-3-2-12(11-16)10-14(13)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGOJWNQUOMSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390650 | |
| Record name | 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde | |
CAS RN |
186191-09-3 | |
| Record name | 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
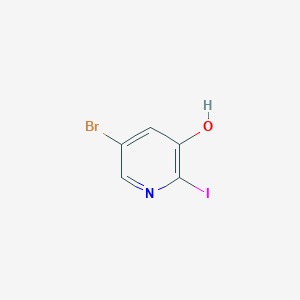
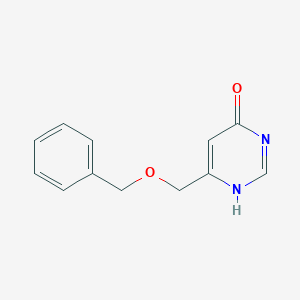
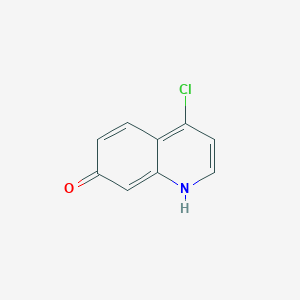

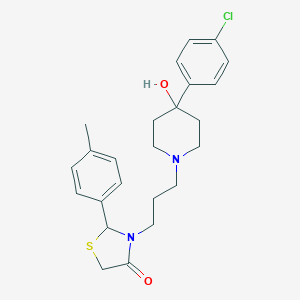
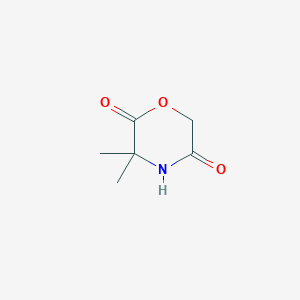
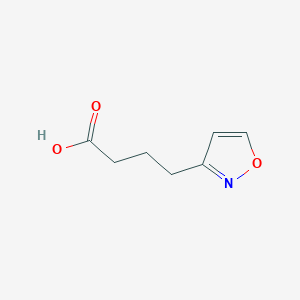
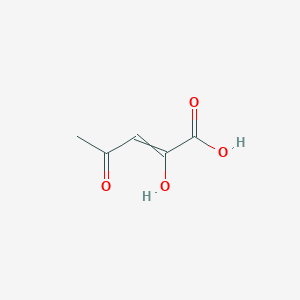
![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)
